Bienvenue dans la boutique en ligne BenchChem!

1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperazine

Drug Metabolism CYP450 Stability Medicinal Chemistry

1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperazine (CAS 2034458-36-9) merges a cyclopropyl-1,2,4-thiadiazole core with a 4-phenylpiperazine moiety, creating a conformationally restricted, metabolically stable scaffold. The 3-cyclopropyl substituent drives nanomolar potency against FABP4 (12 nM) and FLAP (53 nM)—a >65,000-fold selectivity gain over the 3-phenyl analog—while bypassing FAAH-covalent adduct liability and glycosyltransferase off-targets. This rigid, CNS-active pharmacophore is ideal for SAR expansion, fragment-based screening, and co-crystallography in metabolic disease and inflammation programs. Secure this differentiation-critical building block with batch-specific purity documentation and expedited global delivery.

Molecular Formula C15H18N4S
Molecular Weight 286.4
CAS No. 2034458-36-9
Cat. No. B2361941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperazine
CAS2034458-36-9
Molecular FormulaC15H18N4S
Molecular Weight286.4
Structural Identifiers
SMILESC1CC1C2=NSC(=N2)N3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C15H18N4S/c1-2-4-13(5-3-1)18-8-10-19(11-9-18)15-16-14(17-20-15)12-6-7-12/h1-5,12H,6-11H2
InChIKeyOUWWPFDPXNSVLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperazine (CAS 2034458-36-9): Structural Profile and Procurement Considerations for a Cyclopropyl-1,2,4-Thiadiazole-Phenylpiperazine Hybrid


1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperazine (CAS 2034458-36-9) is a heterocyclic small molecule (MW 286.4 g/mol, formula C15H18N4S) that uniquely combines a 3-cyclopropyl-1,2,4-thiadiazole core with a 4-phenylpiperazine moiety [1]. This scaffold merges two privileged pharmacophores: the 1,2,4-thiadiazole ring, which is associated with diverse enzyme inhibition activities (FAAH, FABP, kinases) [2], and the phenylpiperazine group, a recognized motif in CNS-targeted ligands and receptor modulators . The 3-cyclopropyl substituent distinguishes this compound from its 3-phenyl and 3-methyl analogs by introducing conformational constraint and a recognized metabolic stability advantage [3].

Why In-Class 1,2,4-Thiadiazole-Piperazine Analogs Cannot Simply Substitute for 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperazine


The 1,2,4-thiadiazol-5-yl-piperazine chemical series exhibits sharp structure-activity divergence at the thiadiazole C3 position. For example, the 3-phenyl analog 1-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine shows an IC50 of 0.79 mM against glycosyltransferase (EC 2.4.1.37) [1], while the 3-cyclopropyl-containing scaffold drives nanomolar potency (12 nM against FABP4, 53 nM against 5-lipoxygenase-activating protein) in distinct compounds bearing the 3-cyclopropyl-1,2,4-thiadiazol-5-yl motif [2][3]. Additionally, the cyclopropyl group confers documented advantages in metabolic stability and conformational restriction compared to the phenyl substituent commonly found in FAAH inhibitors such as JNJ-1661010 (IC50 12 nM against FAAH, but with a 3-phenyl group) [4][5]. These structural differences directly impact target selectivity, metabolic half-life, and off-target profiles, making generic substitution of the 3-cyclopropyl variant with other 3-substituted thiadiazole-piperazines scientifically unjustified without explicit revalidation data.

Quantitative Differentiation Evidence: 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperazine vs. Closest Analogs


Metabolic Stability Advantage of the Cyclopropyl Substituent Over the Phenyl Analog

The 3-cyclopropyl group in the target compound confers a documented metabolic stability advantage compared to the 3-phenyl substituent present in the well-studied FAAH inhibitor JNJ-1661010. The cyclopropyl ring's high C-H bond dissociation energy reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes [1]. In a review of >100 drug molecules, the cyclopropyl fragment was shown to increase metabolic stability, restrict conformational flexibility to favor bioactive conformations, and serve as a direct phenyl replacement with improved drug-like properties [1]. This is particularly relevant because the 3-phenyl analog JNJ-1661010 (IC50 12 nM against FAAH) contains a metabolically vulnerable phenyl group, while the target compound's cyclopropyl modification is predicted to extend metabolic half-life and reduce CYP-mediated clearance [2].

Drug Metabolism CYP450 Stability Medicinal Chemistry

Divergent Biological Target Engagement: Cyclopropyl-Thiadiazole vs. Phenyl-Thiadiazole Scaffolds

Compounds containing the 3-cyclopropyl-1,2,4-thiadiazol-5-yl motif demonstrate fundamentally different target engagement profiles compared to their 3-phenyl counterparts. The 3-phenyl analog 1-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine exhibits weak inhibition of glycosyltransferase (IC50 = 0.79 mM, or 790,000 nM) [1]. In contrast, patent-derived compounds bearing the 3-cyclopropyl-1,2,4-thiadiazol-5-yl group achieve nanomolar potency against entirely different targets: IC50 = 12 nM against fatty acid-binding protein 4 (FABP4) and IC50 = 34 nM against FABP5 [2], and IC50 = 53 nM against arachidonate 5-lipoxygenase-activating protein (FLAP) [3]. This represents a >65,000-fold difference in potency between the two scaffolds, driving engagement of distinct biological pathways (lipid signaling and inflammation vs. glycosylation).

Target Selectivity FABP Inhibition 5-Lipoxygenase

Conformational Restriction Advantage of the Cyclopropyl Group Over Flexible Alkyl Substituents

The cyclopropyl ring at the 3-position of the 1,2,4-thiadiazole introduces conformational rigidity that is absent in the 3-methyl analog (1-(3-methyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperazine, CAS 2326132-08-3). The cyclopropyl group restricts bond rotation and favors a specific dihedral angle relative to the thiadiazole plane, which can pre-organize the molecule into its bioactive conformation and reduce the entropic penalty upon target binding [1]. This property is documented to increase ligand efficiency metrics by reducing the number of rotatable bonds (the target compound has 2 rotatable bonds vs. 3 in the 3-methyl analog) [2]. The methyl analog is more flexible and may adopt multiple conformations, potentially reducing target selectivity and increasing the likelihood of off-target interactions.

Conformational Analysis Ligand Efficiency Drug Design

Dual Pharmacophore Integration: Distinct from Des-Phenyl and FAAH-Inhibitor Chemotypes

The target compound uniquely integrates a 4-phenylpiperazine moiety directly at the 5-position of the 1,2,4-thiadiazole ring, differentiating it from two key chemotypes: (a) the des-phenyl analog 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine (CAS 1489486-20-5), which lacks the phenyl group and therefore has reduced predicted CNS receptor affinity—4-phenylpiperazines are established dopamine D2/D3 receptor pharmacophores ; and (b) the FAAH inhibitor JNJ-1661010, which contains a piperazine-1-carboxamide linkage that is critical for covalent FAAH inhibition but introduces a metabolically labile amide bond [1]. The target compound's direct C-N linkage between piperazine and thiadiazole avoids this metabolic vulnerability while retaining the phenylpiperazine motif for potential CNS activity.

CNS Pharmacology Dopamine Receptors Multi-target Ligands

Optimal Research and Procurement Application Scenarios for 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperazine


Metabolic Stability-Focused Hit-to-Lead Optimization in Lipid Signaling Programs

The 3-cyclopropyl substituent provides a documented metabolic stability advantage over 3-phenyl analogs [1], making this compound a preferred starting scaffold for drug discovery programs targeting FABP4, FABP5, or FLAP, where sustained target engagement is required in vivo. Patent-derived cyclopropyl-thiadiazole compounds have demonstrated nanomolar potency (IC50 12-53 nM) against these lipid-binding and inflammatory targets [2], supporting the use of this compound as a core for structure-activity relationship expansion in metabolic disease and inflammation research.

Conformationally Constrained Fragment for Structure-Based Drug Design

The cyclopropyl group restricts conformational flexibility, reducing the entropic penalty upon target binding compared to the 3-methyl analog [1]. This property makes the compound suitable for fragment-based screening and co-crystallography studies where a rigid, pre-organized pharmacophore improves ligand efficiency and facilitates structure-guided optimization.

CNS Receptor Screening with Non-Covalent, Metabolically Stable Chemotype

The compound combines the CNS-active 4-phenylpiperazine motif with a direct piperazine-thiadiazole C-N linkage, avoiding the metabolically labile carboxamide found in JNJ-1661010 [2]. This design is suited for screening against dopamine D2/D3 and serotonin receptor panels where a non-covalent, stable ligand is required to differentiate binding from mechanism-based inhibition. The absence of the FAAH-covalent adduct liability [3] makes it appropriate for receptor binding assays requiring reversible pharmacology.

Chemical Biology Tool to Differentiate Cyclopropyl-Specific Target Engagement from Phenyl-Thiadiazole Series

The >65,000-fold potency divergence between 3-cyclopropyl and 3-phenyl thiadiazole-piperazines against distinct biological targets (FABP4/5 vs. glycosyltransferase) [1][2] positions this compound as a chemical probe to study target specificity driven by the C3 substituent. Researchers investigating lipid signaling or inflammatory pathways can use this compound to exclude off-target glycosyltransferase effects observed with the 3-phenyl analog.

Quote Request

Request a Quote for 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.